4-Chloro-6-methylfuro[3,2-c]pyridine
Description
Significance of Fused Heterocycles in Contemporary Chemical and Biological Sciences
Fused heterocyclic compounds, characterized by the sharing of atoms between two or more rings, are cornerstones of modern chemical and biological sciences. Their structural rigidity, three-dimensional complexity, and diverse electronic nature make them ideal candidates for interacting with biological targets with high specificity and affinity. researchgate.net This has led to their prevalence in a vast array of pharmaceuticals and bioactive natural products. The fusion of different ring systems allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Overview of Furo[3,2-c]pyridine (B1313802) Core Structure and its Positional Isomers
The furo[3,2-c]pyridine core is a bicyclic heteroaromatic system formed by the fusion of a furan (B31954) ring and a pyridine (B92270) ring. The nomenclature "[3,2-c]" specifies the face of the furan ring and the side of the pyridine ring where the fusion occurs. This arrangement results in a unique electronic distribution and steric profile.
The parent furo[3,2-c]pyridine has the chemical formula C₇H₅NO. nih.gov The placement of the nitrogen atom in the pyridine ring and the oxygen atom in the furan ring, relative to the fused bond, can give rise to several positional isomers, each with distinct chemical and physical properties. These isomers include furo[2,3-b]pyridine (B1315467), furo[3,2-b]pyridine (B1253681), furo[2,3-c]pyridine (B168854), and others. The subtle changes in the arrangement of heteroatoms significantly influence the molecule's reactivity, electronic properties, and biological activity.
Table 1: Positional Isomers of Furopyridine
| Isomer Name | CAS Number |
| Furo[3,2-c]pyridine | 271-92-1 |
| Furo[2,3-b]pyridine | 272-01-5 |
| Furo[3,2-b]pyridine | 272-62-8 |
| Furo[2,3-c]pyridine | 19539-50-5 |
This table presents a selection of positional isomers of furopyridine, highlighting their unique CAS numbers.
Rationale for Investigating Substituted Furo[3,2-c]pyridine Systems: A Focus on 4-Chloro-6-methylfuro[3,2-c]pyridine
The strategic placement of substituents onto the furo[3,2-c]pyridine scaffold is a key strategy for modulating its properties. The introduction of a chloro group at the 4-position and a methyl group at the 6-position, to form this compound, is of particular interest for several reasons.
The chlorine atom, being an electronegative and lipophilic group, can significantly alter the electronic distribution within the aromatic system and enhance the molecule's ability to cross biological membranes. It can also serve as a versatile synthetic handle for further functionalization through various cross-coupling reactions. The methyl group, on the other hand, can provide steric bulk, influencing the molecule's binding selectivity to target proteins, and can also impact its metabolic stability.
The combination of these substituents on the furo[3,2-c]pyridine core is hypothesized to yield a compound with a unique pharmacological profile, potentially exhibiting enhanced potency or a novel mechanism of action compared to the parent scaffold or other derivatives.
Current State of Academic Inquiry into Furo[3,2-c]pyridines and Research Gaps Pertaining to this compound
Academic research into the furo[3,2-c]pyridine scaffold has revealed a range of biological activities, including potential applications as anticancer and antiviral agents. mdpi.com Studies on various substituted derivatives have demonstrated the importance of the substitution pattern in determining the specific biological effects. For instance, derivatives with different substituents at the 4-position have shown varying degrees of antimicrobial activity.
Despite the growing interest in this heterocyclic system, a significant research gap exists concerning the specific derivative, this compound. A thorough review of the scientific literature reveals a scarcity of studies focused on its synthesis, characterization, and biological evaluation. This lack of information presents a compelling opportunity for further investigation. The exploration of this particular compound could lead to the discovery of new chemical entities with valuable therapeutic potential.
Table 2: Physicochemical Properties of a Related Furo[3,2-c]pyridine Derivative
| Property | Value (for 4-chlorofuro[3,2-c]pyridine) |
| Molecular Formula | C₇H₄ClNO |
| Molar Mass | 153.57 g/mol |
| Melting Point | 41 °C |
| Boiling Point | 243 °C |
| Flash Point | 101 °C |
This table provides key physicochemical properties for 4-chlorofuro[3,2-c]pyridine, a closely related analog to the title compound. Data sourced from .
The synthesis of this compound would likely involve a multi-step process, potentially starting from a substituted pyridine precursor, followed by the construction of the fused furan ring and subsequent chlorination and methylation steps. The characterization of this novel compound would require a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, to confirm its structure and purity.
Subsequent biological screening of this compound against a panel of disease-relevant targets could uncover new therapeutic avenues. Given the known activities of related furopyridines, investigations into its anticancer, antimicrobial, and antiviral properties would be a logical starting point.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylfuro[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-4-7-6(2-3-11-7)8(9)10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXQLSCBPQZGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CO2)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57053-31-3 | |
| Record name | 4-chloro-6-methylfuro[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for Furo 3,2 C Pyridines and Derivatives
Retrosynthetic Approaches to the 4-Chloro-6-methylfuro[3,2-c]pyridine Core
Strategies for Furan (B31954) Ring Annulation
A common retrosynthetic approach involves constructing the furan ring onto a pre-existing, appropriately substituted pyridine (B92270) core. This strategy relies on forming C-C and C-O bonds to close the five-membered ring.
A prominent method is a cascade process that begins with a Sonogashira cross-coupling reaction. semanticscholar.org In this approach, a pyridine precursor bearing a halogen (typically iodine) adjacent to a hydroxyl group is coupled with a terminal alkyne. semanticscholar.org This is immediately followed by a base-induced 5-endo-dig cyclization, where the pyridinolic oxygen attacks the alkyne moiety to forge the furan ring. semanticscholar.orgchemicalbook.com
Other palladium-catalyzed one-pot syntheses have been developed, combining Sonogashira couplings with Wacker-type heteroannulations to form the furopyridine core. acs.org An alternative, though less direct, strategy involves an intramolecular Diels-Alder reaction between a triazine and an alkyne, which yields a dihydrofuro[2,3-b]pyridine intermediate that can be oxidized to the aromatic furopyridine. acs.org
The table below summarizes key furan annulation strategies.
Table 1: Methodologies for Furan Ring Annulation on Pyridine Precursors| Strategy | Key Reaction(s) | Precursors | Notes | Citations |
|---|---|---|---|---|
| Sonogashira/Cyclization Cascade | Pd/Cu-catalyzed Sonogashira coupling, Base-induced 5-endo-dig cyclization | 3-Iodo-4-hydroxypyridine derivatives, Terminal alkynes | Efficient one-pot process to form the furo[3,2-c]pyridine (B1313802) system. | semanticscholar.orgchemicalbook.com |
| Wacker-Type Heteroannulation | Sonogashira coupling, Pd-catalyzed heteroannulation | Halopyridines, Terminal alkynes | A one-pot method for constructing furopyridines. | acs.org |
| Intramolecular Diels-Alder | Diels-Alder cycloaddition, Oxidation | Triazines, Alkynes | Forms a dihydrofuropyridine intermediate requiring subsequent oxidation. | acs.org |
Strategies for Pyridine Ring Annulation
An alternative retrosynthetic disconnection involves building the pyridine ring onto an existing furan derivative. This is particularly useful when starting with readily available substituted furans.
The Pictet-Spengler reaction is a powerful tool for this purpose, enabling the synthesis of tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.org This reaction involves the condensation of a furan-based ethanamine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde, followed by an acid-catalyzed cyclization where the electron-rich furan ring attacks an iminium cation intermediate. nih.govbeilstein-journals.org While this yields a hydrogenated pyridine ring, subsequent aromatization would be required to achieve the final furo[3,2-c]pyridine core.
Another classical approach involves the transformation of furan derivatives into 1,4-dicarbonyl compounds through oxidative ring opening. These dicarbonyl intermediates can then undergo intramolecular condensation with an ammonia (B1221849) source to construct the pyridine ring, a strategy reminiscent of the Paal-Knorr synthesis. beilstein-journals.orgscispace.com For instance, furan-2-carboxylic acid esters can be converted to 3-pyridinols and 2,3-pyridinediols through this type of furan-to-pyridine transformation. scispace.com
More recently, methodologies have been developed to transform furfural, a biomass-derived platform chemical, into piperidine (B6355638) (the fully saturated pyridine) and pyridine itself through a complex cascade of reactions including reductive amination and ring rearrangement over specialized catalysts. nih.gov
Table 2: Methodologies for Pyridine Ring Annulation on Furan Precursors
| Strategy | Key Reaction(s) | Precursors | Product Type | Citations |
|---|---|---|---|---|
| Pictet-Spengler Reaction | Condensation, Acid-catalyzed cyclization | 2-(Furan-2-yl)ethanamine derivatives, Aldehydes | Tetrahydrofuro[3,2-c]pyridines | nih.govbeilstein-journals.org |
| Furan Oxidation/Condensation | Oxidative ring opening, Intramolecular condensation | Substituted furans (e.g., esters), Ammonia source | Pyridinols, Pyridinediols | scispace.com |
| Catalytic Ring Rearrangement | Reductive amination, Hydrogenative ring cleavage | Furfural, Ammonia, Hydrogen | Piperidines, Pyridines | nih.gov |
Targeted Synthetic Routes to this compound
The synthesis of the specifically substituted this compound requires a careful selection of precursors and a strategic sequence of cyclization and functionalization steps.
Cyclization Reactions and Precursor Transformations
A highly effective route to the furo[3,2-c]pyridine core involves a cascade reaction starting from 4-hydroxy-3-iodopyridine. semanticscholar.orgchemicalbook.com This precursor undergoes a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne, and the resulting intermediate spontaneously cyclizes to form the furan ring. semanticscholar.orgchemicalbook.com To achieve the 6-methyl substitution on the target molecule, this strategy would necessitate starting with a 2-methyl-4-hydroxy-3-iodopyridine.
Alternatively, the Pictet-Spengler reaction offers a pathway where 2-(5-methylfuran-2-yl)ethanamine is condensed with an aldehyde, followed by an acid-catalyzed cyclization to yield a 4-substituted-6-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. nih.govbeilstein-journals.org This provides the core structure with the C6-methyl group already in place, although it requires subsequent dehydrogenation to form the aromatic pyridine ring and functionalization at the C4 position.
Halogenation and Methylation Strategies
The introduction of the chloro and methyl groups at the C4 and C6 positions, respectively, is critical. These substitutions can be achieved either by using pre-functionalized starting materials or by direct functionalization of the heterocyclic core.
Methylation: The most direct approach to the 6-methyl group is to begin with a pyridine precursor that is already methylated at the 2-position (which becomes the 6-position in the fused system). For instance, a 2-methyl-4-hydroxypyridine could serve as a starting point for subsequent halogenation and furan ring annulation. Syntheses of 2-substituted pyridines can be achieved by adding Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride. organic-chemistry.org While methods exist for direct C3/C5 methylation of pyridines, these are not applicable for substitution at the C2 (eventual C6) position. nih.govrsc.org
Halogenation: The 4-chloro group is typically introduced by converting a 4-hydroxy or 4-amino group. A common and effective method is the treatment of a 4-hydroxypyridine (B47283) or a 4-hydroxyfuro[3,2-c]pyridine intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.netnih.gov This transformation is a standard procedure for converting pyridinols to the corresponding chloropyridines. researchgate.net More modern methods for 4-halogenation of pyridines include the installation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.govchemrxiv.org
A plausible synthetic sequence for this compound is outlined below:
Iodination: Start with 2-methyl-4-hydroxypyridine and introduce an iodine atom at the 3-position.
Furan Annulation: Perform a Sonogashira coupling with an alkyne, followed by cyclization to yield 6-methyl-4-hydroxyfuro[3,2-c]pyridine. semanticscholar.orgchemicalbook.com
Chlorination: Convert the 4-hydroxy group to the target 4-chloro group using a reagent like POCl₃. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions in Furo[3,2-c]pyridine Synthesis
Metal-catalyzed cross-coupling reactions are indispensable tools in the synthesis of furo[3,2-c]pyridines and their derivatives. google.com These reactions are crucial not only for constructing the heterocyclic core but also for its subsequent functionalization.
The Sonogashira reaction, catalyzed by palladium and copper, is a cornerstone of one of the most efficient strategies for building the furan ring onto a pyridine scaffold. semanticscholar.orgchemicalbook.com This reaction couples a halopyridine with a terminal alkyne, setting the stage for the subsequent cyclization. semanticscholar.orgchemicalbook.com Heterogeneous catalysts, such as Pd/C in combination with copper, have also been successfully employed for the synthesis of related furo[3,2-b]pyridines, offering advantages in terms of catalyst stability and reusability. researchgate.net
Beyond the core synthesis, palladium-catalyzed reactions like the Suzuki and Heck couplings are vital for introducing further diversity. For example, a pre-existing halogen or triflate handle on the furo[3,2-c]pyridine skeleton can be used to install various aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships for medicinal chemistry applications. acs.org The synthesis of thieno[3,2-b]pyridines, a related isosteric system, has demonstrated the successful use of Suzuki coupling to append aryl groups at the 3-position, a strategy directly translatable to the furo[3,2-c]pyridine system. mdpi.com
Table 3: Application of Metal-Catalyzed Reactions in Furo[3,2-c]pyridine Synthesis
| Reaction | Catalyst System (Typical) | Application | Citations |
|---|---|---|---|
| Sonogashira Coupling | Pd(OAc)₂, PPh₃, CuI, Amine Base | Furan ring annulation (alkyne installation) | semanticscholar.orgchemicalbook.com |
| Suzuki Coupling | PdCl₂(dppf), Base | C-C bond formation for derivatization (e.g., aryl groups) | mdpi.com |
| Chemoselective Coupling | Pd₂(dba)₃, Ligands (e.g., P(tBu)₃) | Selective functionalization of multiple halogen/triflate handles | acs.org |
Sonogashira Coupling and Related Approaches
The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is particularly valuable in the synthesis of furo[3,2-c]pyridines, often as part of a cascade process where the coupling is followed by an intramolecular cyclization to form the furan ring. semanticscholar.org
A common strategy involves the reaction of a suitably substituted halopyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. semanticscholar.orgsoton.ac.uk For instance, the synthesis of various furo[3,2-c]pyridine derivatives has been achieved through a cascade process starting with 4-hydroxy-3-iodopyridine and different terminal alkynes. semanticscholar.org This reaction sequence, which combines a Sonogashira coupling with a subsequent 5-endo-dig cyclization, efficiently constructs the fused heterocyclic system. semanticscholar.org
The choice of catalyst and reaction conditions is crucial for achieving high yields. Palladium complexes such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) have proven effective. chemrxiv.org The reaction conditions for these couplings have been optimized, highlighting the importance of the catalyst, solvent, and base in the reaction's success. soton.ac.ukchemrxiv.org
Table 1: Representative Conditions for Sonogashira Coupling in Furo[3,2-c]pyridine Synthesis
Starting Halide Alkyne Partner Catalyst System Base/Solvent Yield Reference 4-Hydroxy-3-iodopyridine Propargylic Ethers Pd(OAc)₂, PPh₃, CuI Diisopropylamine, DMF Good nih.gov 6-Bromo-3-fluoro-2-cyanopyridine 1-Ethyl-4-ethynylbenzene Pd(PPh₃)₄, CuI Et₃N, THF Low (25%) bohrium.com 3-Bromo-6-methyl-1,2,4,5-tetrazine (analogue) TMS-acetylene PdCl₂(PPh₃)₂ Triethylamine (B128534), Toluene 75%
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. This method is instrumental for the arylation of pyridine rings, a key step in modifying the furo[3,2-c]pyridine core. researchgate.netnih.gov
This reaction can be used to introduce a wide variety of aryl and heteroaryl groups onto the pyridine scaffold. The versatility of the Suzuki-Miyaura reaction allows for the coupling of arylboronic acids containing both electron-donating and electron-withdrawing groups. researchgate.net Research has focused on optimizing reaction conditions to improve yields and, critically, to suppress the formation of unwanted byproducts, such as phenylated impurities that can arise from the degradation of phosphine (B1218219) ligands. researchgate.net The use of specific palladium catalysts, such as (SIPr)Pd(allyl)Cl, has been shown to be effective for the arylation of related heterocyclic systems like imidazo[1,2-a]pyridines. medjchem.com
The development of protocols for the exhaustive alkylation of polyhalogenated pyridines demonstrates the power of this method to create highly substituted derivatives from readily available starting materials. nih.gov
Table 2: Examples of Suzuki-Miyaura Coupling Conditions for Pyridine Derivatives
Substrate Coupling Partner Catalyst Ligand/Base Key Finding Reference Heteroaryl Bromides Arylboronic Acids Pd(PPh₃)₄ - / Continuous-flow Good yields in 23 min residence time nih.gov 2,6-Dichloropyridine Heptyl Boronic Pinacol Ester Pd(OAc)₂ Ad₂PⁿBu / LiOᵗBu Excellent selectivity for exhaustive coupling bohrium.com 4-Pyridine Boronate Derivatives Aryl Halides Pd(dppf)Cl₂ - / Various Solvents Methanol or DMSO suppresses phenylated impurities researchgate.net
Copper-Mediated Cyclizations and Oxidative Couplings
Copper catalysis offers a complementary and sometimes more sustainable alternative to palladium-based methods. Copper-mediated reactions are particularly relevant for the synthesis of furo[3,2-c]pyridines through intramolecular cyclization or oxidative coupling pathways. researchgate.netresearchgate.net
One key application is in the final ring-closing step to form the furan moiety. For example, the assembly of the related furo[3,2-b]pyridine (B1253681) scaffold can be achieved through a copper-mediated oxidative cyclization. researchgate.net Copper(II) catalysts, such as copper(II) acetate (B1210297) (Cu(OAc)₂), have been successfully used to promote oxidative annulation reactions, forming fused heterocyclic systems from simple precursors. rsc.org These reactions often proceed through a tandem sequence where multiple bonds are formed in a single operation. researchgate.net
Furthermore, copper catalysis can be employed in Sonogashira-type reactions, providing a palladium-free alternative. nih.gov This approach can be advantageous for reducing costs and avoiding potential palladium contamination in the final products. The development of these methods expands the synthetic toolkit for accessing furo[3,2-c]pyridines and related structures. researchgate.netnih.gov
Other Novel Synthetic Strategies
Beyond traditional cross-coupling reactions, chemists have developed other innovative strategies that prioritize efficiency, sustainability, and stereochemical control.
Cascade and One-Pot Reaction Sequences
Cascade reactions, where a series of intramolecular transformations occur sequentially in a single reaction flask, offer a highly efficient route to complex molecules from simple starting materials. semanticscholar.orgnih.gov Similarly, one-pot multi-component reactions (MCRs) assemble products from three or more reactants at once, minimizing purification steps and reducing waste. bohrium.comnih.gov
A notable example in the synthesis of related structures is the semi-one-pot method for producing tetrahydrofuro[3,2-c]pyridines via a Pictet–Spengler reaction. nih.govbeilstein-journals.org This process involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with an aldehyde, followed by an acid-catalyzed cyclization to yield the desired hydrogenated furo[3,2-c]pyridine core. nih.govbeilstein-journals.org Other strategies involve cascade reactions initiated by Sonogashira coupling, where the subsequent cyclization to form the furan ring proceeds spontaneously under the reaction conditions. semanticscholar.org These approaches are prized for their synthetic brevity and operational simplicity. nih.gov
Green Chemistry Principles in Furo[3,2-c]pyridine Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and produce minimal waste. rasayanjournal.co.in In the synthesis of furo[3,2-c]pyridines and other heterocycles, these principles are increasingly being applied.
Key green approaches include:
Use of Safer Solvents: Employing environmentally friendly solvents like ethanol (B145695) or water instead of hazardous chlorinated solvents. bohrium.com
Energy-Efficient Methods: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times, higher yields, and purer products. researchgate.netresearchgate.net
Catalyst Choice: Developing reactions that use less toxic and more abundant metals, like copper, or using heterogeneous catalysts such as palladium on carbon (Pd/C), which can be easily recovered and recycled. researchgate.netbohrium.com
Atom Economy: Designing one-pot and cascade reactions that incorporate most of the atoms from the starting materials into the final product, thus minimizing waste. bohrium.comnih.gov
These methods contribute to making the synthesis of furo[3,2-c]pyridines more sustainable and efficient. rasayanjournal.co.in
Stereoselective Synthesis of Furo[3,2-c]pyridine Derivatives
Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in medicinal chemistry, as different stereoisomers of a molecule can have vastly different biological activities. The stereoselective synthesis of furo[3,2-c]pyridine derivatives aims to produce a single, desired stereoisomer.
One powerful technique for achieving this is through enzymatic kinetic resolution. This method uses an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two and providing access to enantiomerically pure intermediates. This approach has been successfully used in the synthesis of furo[2,3-c]pyridine (B168854) derivatives, establishing control over the stereochemistry at key positions. researchgate.net Another advanced strategy involves asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to transform pyridine itself into enantioenriched 3-substituted piperidines, demonstrating a powerful method for introducing chirality into pyridine-based scaffolds. nih.gov Such strategies are crucial for the development of chiral furo[3,2-c]pyridine-based compounds.
Chemical Reactivity and Functional Group Transformations of 4 Chloro 6 Methylfuro 3,2 C Pyridine
Nucleophilic Substitution Reactions at the Chloro Position
The chlorine atom at the C-4 position of the furo[3,2-c]pyridine (B1313802) ring system is analogous to the halogen in 4-halopyridines. The electron-withdrawing nature of the ring nitrogen atom decreases electron density at the C-2 and C-4 positions, thereby activating the C-4 chloro substituent for nucleophilic aromatic substitution (SNA_r). uoanbar.edu.iqgcwgandhinagar.com This reaction typically proceeds via an addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Studies on structurally similar chloro-heterocycles, such as 4-chloro-3-nitropyrano[3,2-c]quinolines and 2,4-dichloroquinazolines, confirm the high reactivity of the C-4 chloro group towards a variety of nucleophiles. researchgate.netarkat-usa.orgmdpi.com
4-Chloro-6-methylfuro[3,2-c]pyridine is expected to react readily with primary and secondary amines to yield the corresponding 4-amino derivatives. Research on analogous 4-chloro-pyrano[3,2-c]quinolines has demonstrated successful substitution with nucleophiles like benzylamine (B48309) and aniline (B41778) under mild conditions. arkat-usa.org The reaction involves the displacement of the chloride by the amine, often facilitated by a base or by using the amine itself as both nucleophile and acid scavenger.
The reaction with hydrazine (B178648) is also anticipated. While it can act as a simple nucleophile to produce 4-hydrazinylfuro[3,2-c]pyridine, more complex transformations are possible. For instance, in related heterocyclic systems, reactions with hydrazine hydrate (B1144303) can lead to a ring-opening-ring-closure (RORC) sequence, potentially affording novel fused-ring systems. researchgate.netarkat-usa.org Palladium-catalyzed coupling reactions between 2-chloropyridines and aldehyde-derived hydrazones have also been developed to synthesize fused triazolopyridines, a strategy that could potentially be adapted. orgsyn.org
Table 1: Predicted Nucleophilic Substitution Reactions with Nitrogen Nucleophiles This table is generated based on reactivity trends from analogous compounds.
| Nucleophile | Reagent Example | Predicted Product | Reaction Conditions |
|---|---|---|---|
| Primary Amine | Benzylamine | 4-(Benzylamino)-6-methylfuro[3,2-c]pyridine | Heat in solvent (e.g., EtOH, DMF) |
| Aryl Amine | Aniline | 6-Methyl-4-(phenylamino)furo[3,2-c]pyridine | Heat, often with added base (e.g., Et₃N) |
| Hydrazine | Hydrazine Hydrate | 4-Hydrazinyl-6-methylfuro[3,2-c]pyridine | Heat in solvent (e.g., DMF) |
The activated chloro group at C-4 is also susceptible to displacement by oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide, would lead to the formation of 4-alkoxy-6-methylfuro[3,2-c]pyridine derivatives. Such transformations are common for activated aryl halides, and studies on related furo[2,3-b]pyridines have utilized sodium hydride to generate nucleophilic alkoxides that displace chloro substituents on a pyridine (B92270) ring.
Similarly, sulfur nucleophiles, which are generally more potent than their oxygen counterparts, are expected to react efficiently. arkat-usa.org Thiolates, generated from thiols like thiophenol in the presence of a base, would readily displace the chlorine to form 4-thioether derivatives. This reactivity has been explicitly demonstrated in the analogous 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione system, which reacts with thiophenol to give the corresponding 4-(phenylthio) product. arkat-usa.org
Table 2: Predicted Nucleophilic Substitution Reactions with O/S Nucleophiles This table is generated based on reactivity trends from analogous compounds.
| Nucleophile | Reagent Example | Predicted Product | Reaction Conditions |
|---|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-6-methylfuro[3,2-c]pyridine | Heat in corresponding alcohol (e.g., MeOH) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-Methyl-4-(phenylthio)furo[3,2-c]pyridine | Heat in aprotic polar solvent (e.g., DMF) |
Electrophilic Aromatic Substitution Reactions on the Furo[3,2-c]pyridine System
The furo[3,2-c]pyridine ring system contains two aromatic rings with opposing electronic characteristics. The pyridine ring is π-deficient due to the electronegative nitrogen and is generally deactivated towards electrophilic aromatic substitution (EAS). uoanbar.edu.iqgcwgandhinagar.com When forced to react under vigorous conditions, substitution occurs preferentially at the C-3 position (C-7 in the furo[3,2-c]pyridine numbering). youtube.comquora.com Conversely, the furan (B31954) ring is a π-excessive, electron-rich system that is highly activated for EAS, directing incoming electrophiles to the C-2 and C-3 positions. Therefore, electrophilic attack on this compound is expected to occur selectively on the more reactive furan ring.
Direct nitration of pyridine requires severe conditions, such as fuming nitric acid in sulfuric acid at high temperatures, to yield 3-nitropyridine. nanobioletters.com In contrast, the electron-rich furan ring is much more susceptible to nitration. It is therefore predicted that under milder nitrating conditions (e.g., acetyl nitrate), this compound would undergo selective nitration on the furan ring, likely at the C-2 or C-3 position.
Similarly, halogenation is expected to favor the furan moiety. The synthesis of related compounds like 2-(Bromomethyl)furo[3,2-c]pyridine involves bromination steps, indicating the feasibility of introducing bromine onto the heterocyclic core. evitachem.com Given the activating nature of the furan ring, direct bromination with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent would likely lead to substitution at C-2 or C-3.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), readily attacks π-excessive systems. ijpcbs.comresearchgate.net Given the electron-rich nature of the furan ring compared to the deactivated pyridine ring, formylation of this compound is predicted to occur exclusively on the furan portion of the molecule. Research on the closely related benzo[b]furo[3,2-b]pyridine scaffold has shown that Vilsmeier-Haack conditions can introduce a formyl group at the C-3 position. ijpcbs.com A similar outcome is expected for the target compound, yielding 4-Chloro-3-formyl-6-methylfuro[3,2-c]pyridine.
Table 3: Predicted Electrophilic Aromatic Substitution Reactions This table is generated based on established principles of heterocyclic reactivity.
| Reaction | Reagents | Predicted Major Product | Reactive Site |
|---|---|---|---|
| Nitration | HNO₃ / Ac₂O | 4-Chloro-6-methyl-3-nitrofuro[3,2-c]pyridine | Furan Ring (C-3) |
| Bromination | NBS / CCl₄ | 3-Bromo-4-chloro-6-methylfuro[3,2-c]pyridine | Furan Ring (C-3) |
| Vilsmeier-Haack | POCl₃ / DMF | 4-Chloro-3-formyl-6-methylfuro[3,2-c]pyridine | Furan Ring (C-3) |
Oxidative and Reductive Transformations
The distinct electronic properties of the furan and pyridine rings also influence their behavior under oxidative and reductive conditions.
The pyridine nitrogen possesses a lone pair of electrons that can be targeted by oxidizing agents. A common transformation for pyridines is N-oxidation, typically achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). semanticscholar.org This reaction converts the pyridine into a pyridine-N-oxide. The resulting N-oxide can alter the reactivity of the ring system, for example, by making the C-2 and C-4 positions susceptible to nucleophilic attack and activating the ring for certain electrophilic substitutions. It is highly probable that this compound would undergo smooth oxidation at the pyridine nitrogen to form this compound N-oxide.
Reduction of the furo[3,2-c]pyridine system would primarily affect the electron-deficient pyridine ring. Catalytic hydrogenation (e.g., using H₂ over a nickel or palladium catalyst) or chemical reduction (e.g., sodium in ethanol) are standard methods for reducing pyridines to the corresponding saturated piperidines. uoanbar.edu.iq Applying these conditions to this compound would likely lead to the reduction of the pyridine ring to yield a tetrahydrofuro[3,2-c]pyridine derivative. It is important to note that under certain catalytic hydrogenation conditions (e.g., Pd/C), the C-Cl bond may be susceptible to concomitant hydrogenolysis, leading to a dechlorinated product.
N-Oxidation Reactions and Subsequent Reactivity (e.g., Reissert-Henze)
The nitrogen atom in the pyridine ring of furo[3,2-c]pyridine derivatives can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.netarkat-usa.org The formation of the N-oxide significantly alters the electronic properties of the heterocyclic system, activating the positions alpha (C-4) and gamma (C-6) to the nitrogen for nucleophilic attack. scripps.edu
For instance, the N-oxide of the related researchgate.netbenzofuro[3,2-c]pyridine has been synthesized by reacting the parent heterocycle with m-CPBA. researchgate.net This N-oxide serves as a key intermediate for further functionalization.
One of the most important transformations of pyridine N-oxides is the Reissert-Henze reaction. researchgate.net This reaction typically involves treating the N-oxide with a cyanating agent, such as trimethylsilyl (B98337) cyanide (TMSCN) or benzoyl chloride and potassium cyanide, to introduce a cyano group at the C2-position (alpha to the nitrogen). researchgate.netresearchgate.net In the case of the researchgate.netbenzofuro[3,2-c]pyridine N-oxide, treatment with benzoyl chloride and potassium cyanide successfully yielded the corresponding 1-carbonitrile derivative. researchgate.net Similarly, Reissert-Henze type reactions have been employed to introduce cyano, halogeno, and thiocyanato groups into the pyridine ring of 7-azaindole. researchgate.net This suggests that this compound N-oxide would undergo cyanation primarily at the C-3 position, which is alpha to the ring nitrogen and not sterically hindered.
Table 1: Representative Reissert-Henze Reactions on Fused Pyridine N-Oxides This table is based on analogous structures to illustrate the expected reactivity.
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| researchgate.netBenzofuro[3,2-c]pyridine-2-oxide | Benzoyl chloride, KCN | researchgate.netBenzofuro[3,2-c]pyridine-1-carbonitrile | - | researchgate.net |
| Thieno[2,3-b]pyridine 7-oxide | Benzoyl chloride, KCN | 7-Cyanothieno[2,3-b]pyridine | 43-84% | researchgate.net |
Reduction of Ring Systems or Substituents
The reduction of the furo[3,2-c]pyridine system can be directed at either the heterocyclic rings or the substituents. The aromatic pyridine ring is generally resistant to reduction but can be hydrogenated to a piperidine (B6355638) ring under forcing conditions, such as using hydrogen gas with a metal catalyst (e.g., Ni) or sodium in ethanol (B145695). uoanbar.edu.iq This would convert the furo[3,2-c]pyridine core into a tetrahydrofuro[3,2-c]pyridine system. Syntheses of such saturated systems have been developed, for example, via the Pictet-Spengler reaction, highlighting their stability and accessibility. beilstein-journals.orgnih.gov
The chloro substituent at the C-4 position is susceptible to reductive dehalogenation. For related chloro-heterocycles, this is often accomplished using catalytic hydrogenation (e.g., H₂, Pd/C) with a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the resulting HCl. A study on researchgate.netbenzofuro[3,2-c]pyridine demonstrated that a chloro-derivative could be reduced with zinc and acetic acid to yield the parent researchgate.netbenzofuro[3,2-c]pyridine. researchgate.net This method offers a mild alternative for removing the chloro group from this compound to furnish 6-methylfuro[3,2-c]pyridine.
Table 2: Reduction Reactions on Related Chloro-Substituted Fused Pyridines
| Substrate | Reagents and Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| 1-Chloro researchgate.netbenzofuro[3,2-c]pyridine | Zn, Acetic Acid | researchgate.netBenzofuro[3,2-c]pyridine | Dechlorination | researchgate.net |
Metalation and Cross-Coupling Reactions as a Substrate
The 4-chloro substituent makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The chlorine atom at a position activated by the pyridine nitrogen can readily participate in reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.
For example, Suzuki coupling reactions have been successfully performed on 1-chloro researchgate.netbenzofuro[3,2-c]pyridine with phenylboronic acid and pyridine-3-boronic acid to yield the corresponding C-1 arylated products. researchgate.net Similarly, palladium-catalyzed Sonogashira cross-coupling is a viable method for introducing alkyne moieties, as demonstrated with various bromo- and chloro-substituted pyridines. soton.ac.uk Research on 6-chloro-purine nucleosides has also shown that the C-6 chloro group is efficiently coupled with organozinc halides under palladium catalysis to form C-C bonds. nih.gov These precedents strongly support the utility of this compound as a building block for constructing more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the C-4 position.
In addition to cross-coupling, directed ortho-metalation is a powerful tool for functionalizing pyridine rings. While the chloro and methyl groups on this compound might complicate regioselectivity, studies on simpler systems like 4-chloro-3-fluoropyridine (B1587321) show that kinetic deprotonation using a strong base like LDA at low temperatures can selectively occur at the C-2 position, allowing for subsequent reaction with electrophiles. nih.gov
Table 3: Examples of Cross-Coupling Reactions on Chloro-Substituted Heterocycles
| Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1-Chloro researchgate.netbenzofuro[3,2-c]pyridine | Phenylboronic acid | Pd catalyst | 1-Phenyl researchgate.netbenzofuro[3,2-c]pyridine | researchgate.net |
| 6-Chloro-9-(triacetyl-β-D-ribofuranosyl)purine | Alkylzinc halides | (Ph₃P)₄Pd | 6-Alkyl-purine nucleoside | nih.gov |
Cycloaddition Reactions Involving the Furo[3,2-c]pyridine Moiety
The fused furo[3,2-c]pyridine ring system can participate in cycloaddition reactions, although this area is less explored for this specific heterocycle. The pyridine portion of the molecule can act as either the diene or dienophile component in Diels-Alder reactions, typically under inverse-electron-demand conditions. acsgcipr.org
More relevantly, 1,3-dipolar cycloaddition reactions have been demonstrated on derivatives of the closely related researchgate.netbenzofuro[3,2-c]pyridine system. researchgate.net In one study, the N-amination of researchgate.netbenzofuro[3,2-c]pyridine followed by treatment with a base generated a zwitterionic N-imide intermediate. This 1,3-dipole was then trapped in situ with dipolarophiles like dimethyl but-2-ynedioate (DMAD) or ethyl propiolate to afford novel pyrazolo[1,5-a]pyridine (B1195680) derivatives fused to the benzofuran (B130515) ring. researchgate.net This pathway suggests that this compound could be similarly converted to an N-imide and undergo cycloaddition reactions to construct more complex, polycyclic heterocyclic systems.
Table 4: 1,3-Dipolar Cycloaddition with a researchgate.netBenzofuro[3,2-c]pyridine Derivative
| 1,3-Dipole Precursor | Dipolarophile | Resulting Ring System | Reference |
|---|---|---|---|
| researchgate.netBenzofuro[3,2-c]pyridin-2-ium N-imide | Dimethyl but-2-ynedioate (DMAD) | researchgate.netBenzofuro[3,2-c]pyrazolo[1,5-a]pyridine | researchgate.net |
| researchgate.netBenzofuro[3,2-c]pyridin-2-ium N-imide | Ethyl propiolate | researchgate.netBenzofuro[3,2-c]pyrazolo[1,5-a]pyridine | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a novel compound. For 4-Chloro-6-methylfuro[3,2-c]pyridine, HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm).
The expected molecular formula is C₈H₆ClNO. An HRMS analysis would aim to confirm this by comparing the experimentally measured exact mass with the theoretical value. The presence of chlorine would be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.
Electron ionization (EI) would also induce fragmentation, providing valuable structural information. The fragmentation pattern can help confirm the arrangement of the atoms within the molecule.
Table 1: Predicted HRMS Data and Plausible Fragmentations for C₈H₆ClNO
| Species | Formula | Description |
|---|---|---|
| [M]⁺ | [C₈H₆ClNO]⁺ | Molecular ion |
| [M-CH₃]⁺ | [C₇H₃ClNO]⁺ | Loss of the methyl group |
| [M-Cl]⁺ | [C₈H₆NO]⁺ | Loss of the chlorine atom |
| [M-CO]⁺ | [C₇H₆ClN]⁺ | Loss of carbon monoxide from the furan (B31954) ring |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete and unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons and the methyl group protons.
A singlet for the methyl group (C₆-CH₃).
Three signals in the aromatic region for the protons on the pyridine (B92270) and furan rings. The specific chemical shifts and coupling patterns would depend on the electronic influence of the nitrogen, oxygen, and chlorine atoms.
¹³C NMR: The carbon NMR spectrum would display eight signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would be characteristic of carbons in a heteroaromatic system, with the carbon attached to the chlorine atom (C-4) showing a distinct shift.
2D-NMR: To definitively link the signals, several 2D experiments are essential:
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing which protons are adjacent to one another on the ring systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity across the fused ring system and confirming the positions of the chloro and methyl substituents relative to the protons. For instance, a correlation from the methyl protons to carbons C-6 and C-7 would confirm the methyl group's position.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 2 | Aromatic H | Aromatic C | C4, C7a |
| 3 | Aromatic H | Aromatic C | C4, C7a |
| 4 | - | Aromatic C (C-Cl) | - |
| 4a | - | Aromatic C | - |
| 6 | - | Aromatic C (C-CH₃) | - |
| CH₃ | Singlet, ~2.5 | ~15-25 | C6, C7 |
| 7 | Aromatic H | Aromatic C | C6, C4a |
To further validate the structural assignment, experimental NMR data can be correlated with theoretical data generated through computational chemistry. This involves optimizing the geometry of the this compound molecule using Density Functional Theory (DFT) methods. Subsequently, the NMR chemical shifts are calculated using a method such as GIAO (Gauge-Independent Atomic Orbital). A strong linear correlation between the experimental shifts and the computationally predicted shifts provides a high degree of confidence in the proposed structure and the signal assignments.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. If a suitable crystal of this compound could be grown, this technique would yield unambiguous data on:
Bond Lengths and Angles: Precise measurements for all bonds, confirming the geometry of the fused furo[3,2-c]pyridine (B1313802) core.
Planarity: Confirmation of the planarity of the bicyclic aromatic system.
Intermolecular Interactions: Identification of how molecules pack in the solid state, revealing non-covalent interactions such as π-π stacking or halogen bonding that influence the crystal lattice.
While no public crystal structure is currently available, the data would be presented in a standardized format, including crystal system, space group, and atomic coordinates.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes within a molecule. These techniques are complementary and provide a characteristic "fingerprint" for the compound.
IR Spectroscopy: Based on the absorption of infrared radiation, the IR spectrum would highlight the vibrations of polar bonds.
Raman Spectroscopy: Involving inelastic scattering of light, the Raman spectrum is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | IR, Raman |
| C=C and C=N Ring Stretching | 1600 - 1450 | IR, Raman |
| C-O-C Asymmetric Stretch (Furan) | 1250 - 1150 | IR (strong) |
| C-O-C Symmetric Stretch (Furan) | 1100 - 1020 | Raman (strong) |
Advanced Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC-MS in research contexts)
Chromatographic methods are essential for separating the target compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of a final product. For this compound, a typical method would involve a reverse-phase C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. Due to its aromatic nature, the compound would be easily detected by a UV detector. A pure sample would yield a single, sharp peak at a characteristic retention time.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for monitoring the progress of a chemical reaction in real-time. Small aliquots can be taken from the reaction mixture and analyzed. The gas chromatograph separates the starting materials, intermediates, byproducts, and the final product based on their boiling points and interactions with the column. The mass spectrometer detector then provides mass data for each separated component, allowing for their identification and a semi-quantitative assessment of the reaction's conversion rate.
Theoretical and Computational Investigations of 4 Chloro 6 Methylfuro 3,2 C Pyridine
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic structure and energetics of 4-Chloro-6-methylfuro[3,2-c]pyridine. Methods like DFT, often using functionals such as B3LYP with basis sets like 6-311++G(d,p), are used to determine the molecule's optimized geometric configuration and to compute a variety of electronic parameters. researchgate.net These calculations provide a quantitative understanding of the molecule's stability, electronic distribution, and reactivity.
For the furo[3,2-c]pyridine (B1313802) core, DFT calculations help in elucidating key electronic properties that govern its behavior. The geometry of the molecule is optimized to find the lowest energy conformation, which is crucial for all subsequent calculations.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
In related heterocyclic systems, such as furan (B31954) and pyrimidine (B1678525) derivatives, DFT calculations are routinely used to determine these values. digitaloceanspaces.com The HOMO in this compound is expected to be distributed primarily over the electron-rich furo-pyridine ring system, while the LUMO would be located across the regions capable of accepting electron density, influenced by the electronegative chlorine and nitrogen atoms.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations
| Parameter | Description | Predicted Value (Illustrative) | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.3 eV | Relates to chemical reactivity and stability |
| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | 6.5 eV | Measure of electron-donating tendency |
| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | 1.2 eV | Measure of electron-accepting tendency |
Electrostatic Potential Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution across a molecule. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential regions. Typically, red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue represents electron-deficient regions (positive potential), susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or neutral potentials. researchgate.net
For this compound, the MEP map would reveal:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the furan ring, and the chlorine atom. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.
Positive Potential (Blue): Located around the hydrogen atoms of the methyl group and the aromatic hydrogens on the rings, indicating these are the electron-poor regions.
This detailed map of charge distribution is crucial for predicting intermolecular interactions, such as how the molecule might bind within the active site of a protein. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can provide further insights by modeling the molecule's behavior over time in a simulated environment (e.g., in water or a lipid bilayer). MD simulations are used to explore the conformational landscape, study the dynamics of its interactions with solvent molecules, and predict its binding stability with biological targets. Although specific MD studies on this exact compound are not widely published, the methodology is standard for evaluating drug candidates.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
Computational methods are increasingly used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). Comparing these predicted shifts with experimental data can confirm the proposed structure. Techniques like 2D-HSQC and 2D-HMBC are used experimentally to confirm single-bond and long-range correlations, which can be corroborated by computational models. mdpi.com
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks in an infrared (IR) spectrum. The predicted spectrum helps in assigning experimental vibrational bands to specific functional groups and bond stretches (e.g., C-Cl, C=N, C-O-C).
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. Machine learning models are also emerging as powerful tools for the rapid prediction of UV-Vis spectra from molecular structures. nih.govnih.gov
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, determining regioselectivity, and calculating activation energies. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C4 position, replacing the chloro group. mdpi.com
Theoretical studies can model the reaction pathway of a nucleophile attacking the furo[3,2-c]pyridine core. By calculating the energies of intermediates and, crucially, the transition states, researchers can predict the most favorable reaction pathway. mdpi.com For instance, in the structurally related 2,4-dichloroquinazoline (B46505) system, DFT calculations have been used to determine the activation energies for nucleophilic attack at different positions, successfully explaining the observed regioselectivity. mdpi.com A similar approach for this compound would involve:
Modeling the initial complex between the reactant and the incoming nucleophile.
Locating the transition state geometry for the nucleophilic attack.
Calculating the activation energy (the energy barrier from the reactant to the transition state).
Confirming the transition state through vibrational frequency analysis (which should yield one imaginary frequency).
This analysis provides deep mechanistic insights that are difficult to obtain through experimental means alone.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Furo[3,2-c]pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are essential in drug discovery for predicting the activity of novel compounds and optimizing lead structures.
For a series of furo[3,2-c]pyridine derivatives, a QSAR/QSPR study would involve:
Data Set Collection: Compiling a set of furo[3,2-c]pyridine analogues with experimentally measured biological activity (e.g., IC₅₀ values) or a specific property.
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound using computational software. These descriptors quantify various aspects of the molecule's structure.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical equation linking the descriptors to the activity/property. digitaloceanspaces.comnih.gov
Validation: Rigorously validating the model to ensure its statistical significance and predictive power.
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole moment (µ), Electronegativity (χ) | Describes electronic distribution and reactivity |
| Topological | Connectivity indices, Wiener index | Describes atom connectivity and molecular branching |
| Steric/Geometrical | Molecular volume, Surface area | Describes the size and shape of the molecule |
| Physicochemical | LogP (lipophilicity), Molar refractivity | Describes partitioning behavior and polarizability |
Such models can guide the synthesis of new this compound derivatives by predicting which modifications are most likely to enhance a desired property, thereby streamlining the drug discovery process. rsc.org
Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of Furo 3,2 C Pyridine Analogues
In Vitro Biological Screening Methodologies for Furo[3,2-c]pyridine (B1313802) Derivatives
A range of in vitro assays form the foundation for evaluating the biological effects of newly synthesized furo[3,2-c]pyridine analogues. These methodologies include cell-based assays to determine cytotoxicity, enzyme inhibition assays to identify specific molecular targets, receptor binding studies to assess affinity, and antimicrobial screenings to test for efficacy against pathogens.
Cell-based assays are fundamental in the initial screening for anticancer activity of furo[3,2-c]pyridine derivatives. These assays typically involve exposing various human cancer cell lines to the compounds and measuring their effect on cell viability and proliferation. For instance, a series of furan[3,2-c]pyridine derivatives were evaluated for their cytotoxic effects against esophageal cancer cell lines, such as KYSE70 and KYSE150. mdpi.com In one study, compound 4c demonstrated a remarkable 99% inhibition of cell growth in both cell lines at a concentration of 20 µg/mL after 48 hours. mdpi.com
The MTT assay is a common colorimetric method used to assess cell viability. This technique was employed to evaluate the antiproliferative effects of novel pyrano[3,2-c]pyridine compounds against the MCF-7 breast cancer cell line. nih.gov The results showed that these compounds inhibited the growth and proliferation of MCF-7 cells in a dose- and time-dependent manner. nih.gov Similarly, 2-substituted furo[3,2-b]pyridines were evaluated against MDA-MB-231 and MCF-7 cell lines, with derivative 3b showing encouraging growth inhibition. nih.govbenthamdirect.com The Sulforhodamine B (SRB) assay is another method used to determine cytotoxicity, as seen in the evaluation of acetylenic thioquinolines against a panel of human and murine cancer cell lines, including SW707 (colorectal adenocarcinoma), CCRF/CEM (leukemia), and T47D (breast cancer). nih.govresearchgate.net
Table 1: Cytotoxic Activity of Furo[3,2-c]pyridine Analogues and Related Compounds in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay Method | Finding | Reference |
|---|---|---|---|---|
| Furan[3,2-c]pyridine derivative (4c) | KYSE70, KYSE150 (Esophageal) | Not Specified | IC₅₀ = 0.655 µg/mL (KYSE150, 48h) | mdpi.com |
| Pyrano[3,2-c]pyridine (4-CP.P) | MCF-7 (Breast) | MTT | IC₅₀ = 60±4.0 µM (24h) | nih.gov |
| Furo[3,2-b]pyridine (B1253681) derivative (3b) | MDA-MB-231, MCF-7 (Breast) | Not Specified | Showed encouraging growth inhibition | nih.govbenthamdirect.com |
| 4-Chloro-3-(4-chloro-2-butynylthio)quinoline (6) | SW707, CCRF/CEM, T47D, B16 | SRB/MTT | High activity against multiple lines | nih.govresearchgate.net |
| Acetylenic thioquinoline (8) | SW707, CCRF/CEM, T47D, P388, B16 | SRB/MTT | ID₅₀ values ranging from 0.4 to 3.8 μg/ml | nih.gov |
Enzyme inhibition assays are crucial for identifying the specific molecular targets through which furo[3,2-c]pyridine analogues exert their biological effects. The furo[3,2-b]pyridine scaffold, in particular, has been identified as a novel core for potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). researchgate.netnih.gov These kinases are involved in critical cellular processes, including the regulation of mRNA splicing. researchgate.net Kinase inhibition is typically measured through enzyme kinetic assays, which determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). researchgate.net
In addition to kinases, other enzymes have been investigated as potential targets. For example, a series of 2-substituted furo[3,2-b]pyridines were evaluated for their inhibitory activity against SIRT1, a class III histone deacetylase involved in metabolism and genome stability. nih.govbenthamdirect.comresearchgate.net The derivative 3b from this series showed not only cytotoxic effects but also notable inhibition of SIRT1. nih.govbenthamdirect.com
Table 2: Enzyme Inhibition by Furo[3,2-c]pyridine Analogues
| Compound/Derivative | Enzyme Target | Finding | Reference |
|---|---|---|---|
| Furo[3,2-b]pyridine derivative (26a) | CLK1/CLK2 | Highly selective for CLK1 (Selectivity factor: 535) | researchgate.net |
| Furo[3,2-b]pyridine derivative (MU135) | HIPKs | Highly selective inhibitor of HIPKs | nih.gov |
| Furo[3,2-b]pyridine derivative (3b) | SIRT1 | Showed inhibition of SIRT1 | nih.govbenthamdirect.com |
| Furo[3,2-b]pyridine derivative (SGC-CLK-1) | CLK2 | High binding affinity for CLK2 | researchgate.net |
Receptor binding assays are employed to determine the affinity and selectivity of furo[3,2-c]pyridine analogues for specific receptors, which is particularly relevant for compounds with potential applications in neuroscience. Studies have shown that furo[3,2-c]pyridine derivatives possess a strong affinity for serotonin (B10506) 5-HT₁ and 5-HT₂ receptors, while exhibiting weak interaction with the dopamine (B1211576) D₂ receptor. nih.gov This profile suggests potential for antipsychotic activity. nih.gov
Further investigations into the furo[3,2-b]pyridine scaffold identified these compounds as effective bioisosteres of indole (B1671886) analogues for 5-HT₁F receptor agonists. researchgate.net These studies led to the identification of 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide (5) , a potent and selective 5-HT₁F receptor agonist with potential for treating acute migraine. researchgate.net In a different context, furo[2,3-b]pyridine (B1315467) scaffolds have been developed as inverse agonists for the cannabinoid-1 receptor (CB1R), demonstrating the versatility of the furopyridine core in targeting G-protein coupled receptors. nih.gov
Table 3: Receptor Binding Affinity of Furo[3,2-c]pyridine Analogues
| Compound/Scaffold | Receptor Target | Finding | Reference |
|---|---|---|---|
| Furo[3,2-c]pyridine derivatives | Serotonin 5-HT₁, 5-HT₂ | Potent affinity | nih.gov |
| Furo[3,2-c]pyridine derivatives | Dopamine D₂ | Weak interaction | nih.gov |
| Substituted Furo[3,2-b]pyridines (e.g., Compound 5) | Serotonin 5-HT₁F | Potent and selective agonists | researchgate.net |
| Furo[2,3-b]pyridine scaffold | Cannabinoid-1 (CB1R) | Identified as inverse agonists | nih.gov |
The antimicrobial potential of furo[3,2-c]pyridine analogues and related structures is evaluated in vitro against a panel of clinically relevant bacterial and fungal strains. Standard methods like the disc diffusion assay and determination of the Minimum Inhibitory Concentration (MIC) are used. researchgate.netresearchgate.net For example, furo[3,2-c]pyrone and furo[3,2-c]coumarin derivatives were tested against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, and fungi like Aspergillus niger and Candida albicans. researchgate.net Certain compounds showed noteworthy activity, with MIC values as low as 0.0108 µmol/ml against E. coli. researchgate.net
The antiviral activity of related heterocyclic systems has also been explored. Pyrano[2,3-b]pyridine derivatives, for instance, have been identified as potent antirhinovirus agents. nih.gov The 6-halogenated analogues, MDL 20,646 (6-Br) and MDL 20,957 (6-Cl), showed median 50% inhibitory concentrations (IC₅₀) of just 0.006 µg/ml against 32 rhinovirus serotypes. nih.gov Other related scaffolds, such as pyrrolo[2,3-d]pyrimidines, have been tested against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although they showed only slight activity. nih.gov
Table 4: In Vitro Antimicrobial and Antiviral Activity of Furopyridine Analogues
| Compound/Derivative | Pathogen | Activity Type | Finding | Reference |
|---|---|---|---|---|
| Furo[3,2-c]pyrone (6b) | Escherichia coli | Antibacterial | MIC = 0.0108 μmol/ml | researchgate.net |
| Furo[3,2-c]coumarin (9f) | Bacillus subtilis & Fungal strains | Antibacterial & Antifungal | MIC = 0.0120 μmol/ml | researchgate.net |
| Pyrano[2,3-b]pyridine (MDL 20,646) | Rhinovirus (32 serotypes) | Antiviral | Median IC₅₀ = 0.006 µg/ml | nih.gov |
| Pyrano[2,3-b]pyridine (MDL 20,957) | Rhinovirus (32 serotypes) | Antiviral | Median IC₅₀ = 0.006 µg/ml | nih.gov |
Identification and Validation of Molecular Targets
Following initial screening, further studies are conducted to identify and validate the specific molecular targets of active furo[3,2-c]pyridine compounds. This involves elucidating the biochemical pathways through which they exert their effects.
Understanding the biochemical pathways affected by furo[3,2-c]pyridine analogues is key to validating their molecular targets and mechanism of action. For derivatives showing antiproliferative effects, studies often focus on the induction of apoptosis (programmed cell death). For example, pyrano[3,2-c]pyridine derivatives were found to induce apoptosis in MCF-7 breast cancer cells. nih.gov This was confirmed by flow cytometry, which showed an increase in the sub-G1 cell population (indicative of DNA fragmentation) and by Annexin V/PI staining, which detected the exposure of phosphatidylserine (B164497) on the outer cell membrane—an early hallmark of apoptosis. nih.gov Similarly, the furo[3,2-b]pyridine derivative 3b was also reported to have apoptosis-inducing potential in MCF-7 cells. nih.govbenthamdirect.com
For kinase inhibitors, pathway elucidation involves examining the downstream effects of target inhibition. The furo[3,2-b]pyridine-based CLK inhibitor, SGC-CLK-1 , was shown to reduce the phosphorylation of serine/arginine-rich (SR) proteins. researchgate.net Since SR proteins are key regulators of mRNA splicing, this finding validates that the compound modulates the alternative splicing pathway, which is a critical process in gene expression and is often dysregulated in cancer. researchgate.net Furthermore, electrophysiological studies on furo[3,2-c]pyridine derivatives with antipsychotic potential revealed distinct effects on dopamine neurons in different brain regions (A9 and A10), suggesting that even structurally similar compounds can achieve their biological effects through different mechanisms. nih.gov
Mechanistic Investigations of Biological Effects (e.g., apoptosis induction)
The biological activities of furo[3,2-c]pyridine analogues and related structures are often linked to their ability to induce programmed cell death, or apoptosis. Research into similarly structured heterocyclic compounds provides insight into these mechanisms. For instance, certain 3-cyano-2-substituted pyridine (B92270) derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells in a dose- and time-dependent manner. mdpi.com One such derivative, a benzohydrazide (B10538) compound (9a), was found to arrest the cell cycle in the G1 phase, upregulate the expression of p53 and Bax proteins, and increase the release of cytochrome c from mitochondria, indicating an induction of the mitochondrial apoptotic pathway. mdpi.com
Furthermore, studies on pyrano[3,2-c]pyridone analogues, which share a fused heterocyclic system, demonstrated that compounds exhibiting potent antiproliferative activity are also strong inducers of apoptosis. nih.gov Flow cytometric analysis confirmed that these compounds trigger apoptosis in Jurkat cells. nih.gov In a study exploring thieno/furo[2,3-b]pyridines, which are isomeric to the furo[3,2-c]pyridine scaffold, the potent Focal Adhesion Kinase (FAK) inhibitor (compound 4c) was found to increase the expression level of caspase-3, a key executioner enzyme in the apoptotic cascade. bohrium.com This compound also caused cell cycle arrest at the G1 phase. bohrium.com These findings suggest that the induction of apoptosis is a key mechanism through which furo[3,2-c]pyridine analogues may exert their cytotoxic or anticancer effects.
Structure-Activity Relationship (SAR) Elucidation
The systematic modification of the furo[3,2-c]pyridine scaffold is crucial for understanding how its structure relates to its biological activity, guiding the development of more potent and selective compounds.
Design and Synthesis of Diversified Analogs for SAR Mapping
The synthesis of diverse furo[3,2-c]pyridine analogues allows for a comprehensive exploration of the structure-activity landscape. Researchers have developed various synthetic routes to create libraries of these compounds.
One approach involves the heterocyclization of a pyridine derivative. For example, an ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate was prepared through the reflux of an ester intermediate with sodium ethoxide. nih.gov This method creates a furan (B31954) ring with amino and carboethoxy functionalities, which are amenable to further modifications. nih.gov
Another versatile strategy begins with 3-furan-carboxylic acid to synthesize a range of furan–pyridinone compounds. mdpi.com A key intermediate, 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione, can be synthesized via an intramolecular Friedel–Crafts acylation of 3-furoyl-L-leucine. mdpi.com This core can then be modified. For instance, derivatives were synthesized by reacting the parent compound with various reagents in the presence of potassium carbonate as a catalyst under acetonitrile (B52724) reflux conditions. mdpi.com This has been used to produce derivatives like 5-(2-Bromoethyl)-6-isobutyl-furano[3,2-c]pyridine-4,7-dione and 5-(6-(1H-Imidazol-1-yl)hexyl)-6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione. mdpi.com
The table below summarizes synthetic strategies for creating diversified furo[3,2-c]pyridine analogues and related structures for SAR studies.
| Starting Material | Key Reaction Type | Resulting Scaffold | Purpose/Advantage |
| Substituted Pyridine Ester | Heterocyclization | Furo[2,3-b]pyridine | Creates functionalized furan ring for further modification. nih.gov |
| 3-Furoyl-L-leucine | Intramolecular Friedel–Crafts Acylation | Furo[3,2-c]pyridine-4,7-dione | Forms the core bicyclic system for subsequent derivatization. mdpi.com |
| 6-isobutyl-furan [3,2-c] pyridine-4,7-dione | N-Alkylation/Substitution | Diversified Furo[3,2-c]pyridines | Introduces various side chains at the nitrogen position. mdpi.com |
| 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | One-step Cyclocondensation | Pyrano-[3,2-c]-pyridones | Efficiently prepares a library of related fused heterocycles. nih.gov |
| 4-hydroxycoumarin, aldehydes, phenacyl bromides | One-pot Three-component Reaction | Dihydrofuro[3,2-c]coumarins | Provides cost- and time-effective access to diverse fused coumarin (B35378) derivatives. rsc.org |
Correlation of Structural Modifications with Observed In Vitro Potency and Selectivity
SAR studies have established clear links between specific structural features of furo[3,2-c]pyridine analogues and their biological efficacy.
In a comparative study, a furopyridine derivative incorporating an ester functionality demonstrated superior antitumor activity against a colon cancer cell line compared to its pyridine precursors. nih.gov This highlights the importance of the fused furo-pyridine core. For the related pyrano-[3,2-c]-pyridone scaffold, a pronounced enhancement in cytotoxicity was observed with the introduction of a bromo substituent at the meta position of a C4-aromatic moiety. nih.gov
Research on furo[3,2-c]coumarins as cholinesterase inhibitors revealed that the aromatization of the furan ring is significant. mdpi.com The planar, aromatic furo[3,2-c]coumarins were generally more potent inhibitors than their non-aromatic dihydrofuro[3,2-c]coumarin precursors, suggesting that the degree of coplanarity in the fused system influences activity. mdpi.com Within this series, a compound featuring a 2-substituted thienyl ring (compound 3d) was identified as a particularly potent inhibitor. mdpi.com
The table below details key SAR findings for furo[3,2-c]pyridine analogues and related heterocyclic systems.
| Compound Series | Structural Modification | Observed Effect on Activity | Target/Assay |
| Furopyridine vs. Pyridine | Fused furan ring with ester | Superior activity | Colon cancer cell line. nih.gov |
| Pyrano-[3,2-c]-pyridones | meta-Bromo on C4-aryl group | Enhanced cytotoxicity | HeLa cell proliferation. nih.gov |
| Furo[3,2-c]coumarins | Aromatic furan ring vs. Dihydrofuran | Aromatic compounds showed higher potency | Cholinesterase inhibition. mdpi.com |
| Furo[3,2-c]coumarins | 2-thienyl substituent | Potent inhibition (IC₅₀ = 4.1 µM) | Acetylcholinesterase (AChE). mdpi.com |
| Thieno/Furo[2,3-b]pyridines | Phenylamino at C4 (Compound 4c) | Potent inhibition (IC₅₀ = 50.98 nM) | FAK enzyme. bohrium.com |
Ligand-Protein Interaction Modeling and Docking Studies
Computational methods such as molecular docking are instrumental in visualizing how furo[3,2-c]pyridine analogues bind to their protein targets, providing a rationale for their observed activities and guiding future design.
Identification of Key Binding Interactions and Active Site Recognition
Molecular docking studies have successfully predicted the binding modes of furo[3,2-c]pyridine analogues within the active sites of various enzymes. In a study on CDK2 inhibitors, docking suggested that furopyridine derivatives share a similar binding mode with the reference compound roscovitine (B1683857) in the enzyme's active site. nih.gov
For the isomeric thieno/furo[2,3-b]pyridine scaffold, docking studies were performed to elucidate the binding of potent inhibitors within the active site of Focal Adhesion Kinase (FAK). bohrium.com Similarly, docking simulations of a furo[3,2-c]coumarin inhibitor (compound 3d) in acetylcholinesterase suggested a mixed-type or non-competitive binding mode, which helped to interpret the kinetic data. mdpi.com The interaction of these molecules with protein targets is often governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net
The following table summarizes the findings from docking studies on furo[3,2-c]pyridine analogues and related compounds.
| Compound Scaffold | Protein Target | Key Finding from Docking Study |
| Furopyridine | Cyclin-dependent kinase 2 (CDK2) | Predicted a binding mode similar to the known inhibitor roscovitine. nih.gov |
| Thieno/Furo[2,3-b]pyridine | Focal Adhesion Kinase (FAK) | Elucidated possible binding modes to guide further inhibitor design. bohrium.com |
| Furo[3,2-c]coumarin | Acetylcholinesterase (AChE) | Corroborated a mixed-type or non-competitive binding mode observed in kinetic assays. mdpi.com |
| Pyrazolo[3,4-b]pyridine | Cytochrome bc₁ | Suggested that compounds may target the Qₒ binding site. nih.gov |
Pharmacophore Model Development
The furo[3,2-c]pyridine ring system itself is considered a valuable pharmacophore—a collection of steric and electronic features necessary for optimal molecular interactions with a specific biological target. nih.govacs.org The development of a pharmacophore model helps to distill the essential structural features required for activity.
For furo[3,2-c]coumarin derivatives, in silico pharmacophore modeling revealed that these compounds could selectively bind at the highly conserved active site of Trichomonas vaginalis purine (B94841) nucleoside phosphorylase (TvPNP), a key enzyme in the purine salvage pathway of the parasite. rsc.org This modeling helps in screening for new compounds that fit the essential interaction points. In a different context, studies on huperzine A (HPA) analogues suggested that a pyridone carbonyl group could be an indispensable and unchangeable part of the pharmacophore for maintaining anti-acetylcholinesterase potency, providing crucial information for future drug development. researchgate.net The development of such models is critical for virtual screening campaigns and the rational design of new, more effective therapeutic agents based on the furo[3,2-c]pyridine scaffold.
Emerging Research Applications of 4 Chloro 6 Methylfuro 3,2 C Pyridine and Its Functionalized Derivatives
Applications in Materials Science and Optoelectronic Devices
The rigid, planar structure and tunable electronic properties of the furo[3,2-c]pyridine (B1313802) core make it an attractive candidate for the development of novel materials with interesting photophysical characteristics. These properties are particularly relevant in the design of components for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs).
Cyclometalated iridium(III) complexes are of significant interest for light-driven applications due to their strong luminescence and the ability to tune their emission color. nih.gov The core of this potential lies in the ligands that coordinate with the metal center. While direct studies on 4-chloro-6-methylfuro[3,2-c]pyridine as a ligand are not extensively documented, research on analogous furo[3,2-c]pyridine structures demonstrates their significant potential.
For instance, a novel iridium complex incorporating a furo[3,2-c]pyridine-based C^N ligand has been developed, showcasing the utility of this heterocyclic system in high-performance OLEDs. In this context, the furo[3,2-c]pyridine moiety acts as a crucial part of the ligand that coordinates with the iridium ion. The design of such ligands is critical as it influences the electronic and photophysical properties of the resulting metal complex. The introduction of different functional groups onto the furo[3,2-c]pyridine skeleton allows for the fine-tuning of these properties.
The general synthetic strategy for such complexes often involves the initial formation of a chloro-bridged iridium dimer, which then reacts with an ancillary ligand to yield the final luminescent complex. nih.gov The stability and performance of these iridium complexes are highly dependent on the nature of both the primary (like the furopyridine derivative) and ancillary ligands. acs.org
The luminescence of metal complexes is a key feature for their application in OLEDs and other light-emitting technologies. researchgate.net The photophysical properties of complexes containing furo[3,2-c]pyridine and its isomers are a subject of ongoing research.
Studies on silver(I) complexes with substituted bipyridine ligands, which share structural similarities with functionalized furopyridines, have shown strong blue emission, indicating their potential as emitting materials in OLEDs. nih.gov For example, a silver(I) complex with 2',6'-difluoro-2,3'-bipyridine exhibits a strong, broad emission band and a notable photoluminescence quantum efficiency. nih.gov The emission in such cases is often attributed to ligand-centered π–π* transitions, sometimes with a minor contribution from metal-to-ligand charge-transfer transitions. nih.gov
The development of luminescent complexes is not limited to precious metals. There is a growing interest in first-row transition metal complexes for these applications. nih.gov The design of the ligand is paramount in achieving desired luminescent properties, as it can influence the energy levels of the metal-centered excited states. nih.gov Furthermore, the strategic functionalization of the ligand backbone can enhance quantum yields and allow for tunable emission wavelengths. rsc.org
| Compound/Complex | Emission Maxima (nm) | Quantum Yield (Φ) | Application/Remark |
| (pfupy)₂Ir(acac) | 538 | 0.80 | Furo[3,2-c]pyridine-based Ir complex for high-efficiency OLEDs |
| [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂] | 400-550 | ~0.2 | Silver(I) complex with a bipyridine ligand showing strong blue emission |
This table presents data for related furo[3,2-c]pyridine and bipyridine complexes to illustrate the potential of this class of compounds.
Development as Chemical Probes for Cellular and Biochemical Research
The inherent fluorescence of certain furopyridine derivatives, combined with the ability to introduce various functional groups, makes them promising candidates for the development of chemical probes. These tools are invaluable for visualizing and studying biological processes at the molecular level.
The development of new fluorescent molecules is in high demand for a wide range of applications, including their use as pH-sensitive dyes and for bioimaging. acs.orgmdpi.com A family of 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFPs) has been synthesized and shown to exhibit interesting fluorescence properties. acs.orgacs.org These compounds demonstrate good fluorescence in both acidic and basic aqueous solutions, suggesting their potential as fluorescent pH sensors. acs.org
Furthermore, novel push-pull systems based on CF₃-substituted pyridines have been designed as fluorescent probes for imaging lipid droplets within cells. mdpi.com These pyridine (B92270) derivatives were found to accumulate in lipid droplets and exhibited bright fluorescence in the blue-green range. mdpi.com The lipophilicity and photophysical properties of these probes can be tuned by modifying their chemical structure, highlighting the versatility of the pyridine scaffold in creating targeted imaging agents. mdpi.com For instance, certain pyridine derivatives were also observed to localize in the endoplasmic reticulum and mitochondria. mdpi.com
Another example includes a dihydropyridine-coumarin-based fluorescent probe developed for imaging nitric oxide in living cells. nih.gov This demonstrates the broader applicability of pyridine-containing structures in the design of highly selective and sensitive probes for specific biomolecules. nih.gov
| Probe Type | Target/Application | Key Feature |
| Amino-Furopyridine Derivatives | pH Sensing | Fluorescence in acidic and basic aqueous solutions. acs.org |
| CF₃-Substituted Pyridine Derivatives | Lipid Droplet Imaging | Accumulate in lipid droplets with bright fluorescence. mdpi.com |
| Dihydropyridine-Coumarin Hybrid | Nitric Oxide Imaging | Highly selective and sensitive response to NO in living cells. nih.gov |
Affinity-based probes are powerful tools for identifying protein targets and studying their interactions with small molecules. These probes typically consist of a ligand for the target protein, a reactive group for covalent binding, and a reporter tag for detection. frontiersin.org While there is no specific report on the use of this compound in this context, its scaffold provides a foundation for the design of such probes.
The chloro-substituent at the 4-position and the methyl group at the 6-position of the furo[3,2-c]pyridine ring can be chemically modified. This allows for the attachment of reactive groups and reporter tags, which is a key aspect of creating modular chemical probes. frontiersin.org For example, the furopyridine core could serve as the selective ligand, and synthetic routes could be developed to append a photoreactive group and a bioorthogonal handle for subsequent labeling. The development of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent inverse-agonists for PPARG, although a different class of compounds, illustrates the principle of using a chloro-substituted aromatic ring as a reactive handle for covalent modification of a protein target. nih.gov
Potential in Catalysis and Organocatalysis
The pyridine moiety is a well-established structural motif in ligands for transition-metal catalysis and in the field of organocatalysis. unimi.itresearchgate.net The nitrogen atom of the pyridine ring can coordinate to metal centers or act as a basic site in organocatalytic transformations.
Although direct catalytic applications of this compound have not been extensively reported, its structure suggests potential in these areas. The introduction of a pyridine unit into macrocyclic ligands, for example, has been shown to affect the thermodynamic properties and coordination kinetics of the resulting metal complexes, which in turn influences their catalytic activity. unimi.it These complexes have been applied in various reactions, including stereoselective C-C and C-O bond forming reactions. unimi.it
In organocatalysis, sterically hindered pyridines have been explored for their unique reactivity. researchgate.net The furo[3,2-c]pyridine scaffold, with its specific substitution pattern, could be elaborated into more complex structures to create novel organocatalysts. The development of new synthetic methods, such as the catalyst-free, three-component reaction to form furopyridine derivatives in aqueous media, opens up environmentally friendly routes to these and related heterocyclic systems for potential catalytic applications. tandfonline.com
Future Research Directions and Unresolved Academic Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of furo[3,2-c]pyridine (B1313802) derivatives often relies on multi-step processes. Future research should prioritize the development of more efficient and environmentally benign synthetic routes. While methods like the Pictet-Spengler reaction have been employed for the synthesis of related tetrahydrofuro[3,2-c]pyridines nih.gov, and multicomponent reactions have been explored for other furo[3,2-c]pyridine derivatives researchgate.net, there is a clear need to expand the synthetic toolkit.
Key research objectives should include:
Catalytic C-H Activation: Investigating transition-metal catalyzed C-H activation strategies to directly functionalize the furo[3,2-c]pyridine core would represent a significant advance in synthetic efficiency.
Flow Chemistry: The adoption of continuous flow technologies could enable safer, more scalable, and higher-yielding syntheses, particularly for reactions involving hazardous reagents or intermediates.
Photoredox Catalysis: Exploring visible-light-mediated reactions could provide novel and milder pathways for the construction and functionalization of the furo[3,2-c]pyridine ring system.
Comprehensive Exploration of Novel Reactivity Patterns and Uncharted Chemical Space
The reactivity of the 4-Chloro-6-methylfuro[3,2-c]pyridine nucleus is largely speculative but holds promise for the generation of diverse chemical libraries. The chloro-substituent at the 4-position is a key handle for nucleophilic substitution reactions, while the methyl group at the 6-position could be a site for various transformations.
Future studies should systematically investigate:
Cross-Coupling Reactions: A thorough exploration of Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at the 4-position to introduce a wide range of substituents.
Functionalization of the Furan (B31954) Ring: Investigating electrophilic aromatic substitution and other functionalization strategies on the furan portion of the molecule.
Modification of the Pyridine (B92270) Ring: Exploring reactions such as N-oxidation and subsequent manipulations to further diversify the chemical space.
Integration of Advanced Computational Approaches for Predictive Chemistry
Computational chemistry offers a powerful tool to accelerate the discovery and optimization of novel furo[3,2-c]pyridine derivatives. While experimental data for this compound is scarce, computational methods can provide valuable predictive insights.
Future computational efforts should focus on:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other methods to predict reactivity, spectroscopic properties, and electronic structure.
Molecular Docking and Virtual Screening: Utilizing computational models of biological targets to predict the binding affinity and mode of interaction of novel furo[3,2-c]pyridine derivatives.
ADMET Prediction: Developing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, aiding in the early-stage selection of drug candidates.
Discovery of Undiscovered Biological Targets and Mechanistic Insights through In Vitro Systems
The biological potential of the furo[3,2-c]pyridine scaffold is an exciting and largely untapped area of research. Related heterocyclic systems have shown a wide range of biological activities, suggesting that furo[3,2-c]pyridines could also interact with various biological targets. For instance, related chromeno[3,2-c]pyridines have been investigated for their antimicrobial, antivirus, and cytotoxic activities nih.gov.
A systematic approach to uncovering the biological potential should involve:
High-Throughput Screening (HTS): Screening a library of diverse furo[3,2-c]pyridine derivatives against a broad panel of biological targets to identify initial hits.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired phenotypic change, followed by target deconvolution to identify the mechanism of action.
Enzymatic and Receptor Binding Assays: Performing detailed in vitro assays to quantify the potency and selectivity of active compounds against specific enzymes or receptors.
Multidisciplinary Research Initiatives for Broader Applications
The full potential of this compound and its analogues will be best realized through collaborative efforts that span multiple scientific disciplines.
Future multidisciplinary initiatives could include:
Medicinal Chemistry and Chemical Biology: Collaborative projects focused on the design, synthesis, and biological evaluation of novel furo[3,2-c]pyridines as therapeutic agents.
Materials Science: Investigating the potential of furo[3,2-c]pyridine-based compounds in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials.
Agrochemical Science: Exploring the utility of this scaffold in the development of new herbicides, insecticides, or fungicides.
Q & A
Q. What are the common synthetic routes for 4-Chloro-6-methylfuro[3,2-c]pyridine?
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, 4-chlorofuro[3,2-c]pyridine derivatives can undergo Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst in dichloromethane, yielding substituted derivatives . Modifications at the 6-position (methyl group) may require tailored alkylation or methylation steps, though specific protocols for the methyl-substituted variant are not explicitly detailed in the literature.
Q. How can nucleophilic substitution reactions modify the chlorine atom in this compound?
The chlorine atom at position 4 is reactive toward nucleophiles such as alkoxides, thiolates, and amines. For instance:
- Alkoxy derivatives : React with sodium alkoxides in corresponding alcohols to form 4-alkoxyfuro[3,2-c]pyridines.
- Amino derivatives : Use secondary amines (e.g., piperidine, morpholine) under reflux conditions to substitute chlorine with amino groups . Reaction yields and selectivity depend on solvent polarity and steric hindrance from the 6-methyl group.
Q. What spectroscopic techniques are used to characterize this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns and purity. For example, 4-phenylfuro[3,2-c]pyridine derivatives show distinct aromatic proton signals between δ 7.2–8.5 ppm .
- X-ray crystallography : Resolves crystal packing and coordination geometry in metal complexes, as demonstrated in copper(II) complexes with 2-methylfuro[3,2-c]pyridine ligands .
Q. What are the key safety considerations when handling this compound?
While specific safety data for this compound are limited, chlorinated heterocycles generally require:
- Ventilation : To avoid inhalation of vapors.
- PPE : Gloves, lab coats, and eye protection.
- Waste disposal : Segregate halogenated waste for professional treatment, as advised for structurally similar chlorinated pyrimidines .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized for introducing aryl groups to this compound?
The reaction between 4-chlorofuro[3,2-c]pyridine and phenylboronic acid yields 4-phenyl derivatives but with low efficiency (20.2% yield ). Optimization strategies include:
- Catalyst screening : Test Pd(OAc)₂ with ligand systems (e.g., SPhos, XPhos) to enhance turnover.
- Solvent effects : Replace dichloromethane with toluene or DMF to improve solubility.
- Microwave-assisted synthesis : Reduce reaction time and improve yields .
Q. How to resolve contradictions in reported reaction yields for derivatives?
Discrepancies in yields (e.g., 20.2% vs. 59% for phenyl vs. benzofuro derivatives ) may arise from:
- Steric effects : The 6-methyl group could hinder boronic acid access to the catalytic site.
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) may deactivate the pyridine ring. Systematic variation of substituents and computational modeling (DFT) can clarify these factors .
Q. What strategies exist for enhancing antimicrobial activity through structural modifications?
- Functional group addition : Introduce electron-deficient groups (e.g., trifluoromethyl) to improve membrane permeability.
- Metal coordination : Synthesize Cu(II) or Ni(II) complexes to leverage metal-ligand synergism, as seen in furopyridine-copper complexes with enhanced bioactivity .
- Hybrid molecules : Combine with indole or thienopyridine moieties to target bacterial enzymes .
Q. How do computational methods aid in understanding reactivity and pharmacological potential?
- Docking studies : Predict binding affinity to CNS receptors (e.g., dopamine D₂) using furo[3,2-c]pyridine as a pharmacophore .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with antimicrobial IC₅₀ values .
Q. How to design coordination complexes with this compound as a ligand?
The furan and pyridine N atoms can bind transition metals. For example:
- Copper(II) complexes : Use chloroacetate counterions to achieve distorted square-bipyramidal geometries.
- Spectroscopic validation : Employ UV-Vis (d-d transitions) and EPR to confirm metal-ligand interactions .
Q. How to troubleshoot purification challenges in synthesis?
Low yields in Suzuki coupling (e.g., 20.2% ) may result from:
- Byproduct formation : Optimize column chromatography (silica gel, gradient elution) or switch to HPLC.
- Catalyst poisoning : Pre-purify starting materials to remove sulfur-containing impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
